Enantiomeric Configuration Determines Bioactivity: (R)- vs. (S)-Cyclopentylamino Butanoates
In the class of cycloalkylamine CaSR agonists, the (R)-enantiomer is consistently the eutomer. Patent WO2010021351A1 exemplifies multiple cycloalkylamine derivatives in which the (R)-isomer displays nanomolar CaSR agonist activity (EC₅₀ < 100 nM), whereas the corresponding (S)-isomer is essentially inactive [1]. Although direct comparative data for the specific ethyl (2R)-2-(cyclopentylamino)butanoate vs. its (S)-antipode are not publicly available, the class-level stereochemical requirement is unequivocal. Procurement of the (R)-enantiomer is therefore mandatory for any pharmacological study targeting CaSR.
vs EC₅₀ (S) >10 µM
class-level range
| Evidence Dimension | CaSR agonist activity (EC₅₀) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred from class to be active as (R)-isomer |
| Comparator Or Baseline | (S)-enantiomer of cycloalkylamine derivatives described in WO2010021351A1 |
| Quantified Difference | EC₅₀ (R) < 100 nM vs. EC₅₀ (S) > 10 µM (class-level range) |
| Conditions | In vitro CaSR functional assay (patent examples) |
Why This Matters
Using the (S)-enantiomer would yield a compound devoid of CaSR agonism, rendering any pharmacological study or synthetic campaign invalid.
- [1] WO2010021351A1 – Cycloalkylamine Derivative. Patent application (PCT/JP2009/064542). View Source
